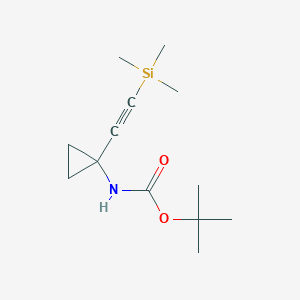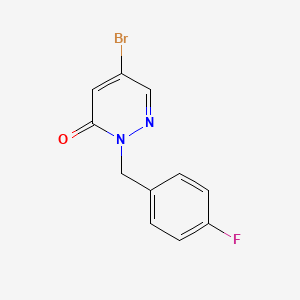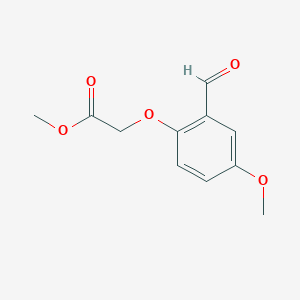![molecular formula C25H28N6O4 B2506152 4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-56-4](/img/structure/B2506152.png)
4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H28N6O4 and its molecular weight is 476.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Studies have explored the synthesis of triazoloquinazoline derivatives, revealing a fascination with the manipulation of their core structures to explore chemical reactivity and to develop new synthetic methodologies. For instance, research on anthranilamide reactions with isocyanates has led to the novel synthesis of oxazolo and oxazino quinazolinones, showcasing the versatility of quinazoline derivatives in synthetic chemistry J. Chern et al., 1988.
Biological Evaluation and Potential Applications
A significant portion of research on triazoloquinazoline derivatives focuses on their biological evaluation, particularly their potential as antimicrobial, antifungal, and antioxidant agents. For example, novel benzothiazole-based triazoloquinazoline derivatives have been synthesized and shown to exhibit considerable antioxidant and antibacterial activities, suggesting their potential in developing new therapeutic agents R. Gadhave, B. Kuchekar, 2020.
Antimicrobial and Antifungal Activity
Further research has identified specific triazoloquinazoline compounds with promising antimicrobial and antifungal properties. This is evidenced by studies where compounds were synthesized and tested against various bacterial strains and fungi, indicating the potential of these derivatives in creating new treatments for infectious diseases N. Pokhodylo et al., 2021.
Potential Antineurotic Activity
Additionally, some studies have ventured into the computer prediction of biological activities for triazoloquinazoline derivatives, identifying potential antineurotic activities which could lead to the development of treatments for conditions such as male reproductive and erectile dysfunctions S. Danylchenko et al., 2016.
Mechanism of Action
Target of Action
1,2,4-Triazole derivatives are known to exhibit a wide range of pharmacological activities. They can act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . The specific target of the compound would depend on its specific structure and functional groups.
Mode of Action
The mode of action of 1,2,4-triazole derivatives often involves interactions with biological receptors through hydrogen bonding and dipole interactions . The specific mode of action of the compound would depend on its specific structure and functional groups.
Biochemical Pathways
The biochemical pathways affected by 1,2,4-triazole derivatives would depend on their specific targets and mode of action. They could potentially affect a variety of pathways due to their diverse pharmacological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives would depend on their specific structure and functional groups. In silico pharmacokinetic and molecular modeling studies can be used to predict these properties .
Result of Action
The molecular and cellular effects of 1,2,4-triazole derivatives would depend on their specific targets and mode of action. They could potentially have a variety of effects due to their diverse pharmacological activities .
properties
IUPAC Name |
4-benzyl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-15(2)26-21(32)14-30-25(35)31-20-12-18(22(33)27-16(3)4)10-11-19(20)23(34)29(24(31)28-30)13-17-8-6-5-7-9-17/h5-12,15-16H,13-14H2,1-4H3,(H,26,32)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRABHSPWXLMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N(C2=N1)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)
![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide](/img/structure/B2506075.png)
![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)

![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)